

An In-depth Technical Guide to p-Aminobenzoyl Glutamic Acid

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Compound of Interest

Compound Name: (4-Aminobenzoyl)-L-glutamic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-aminobenzoyl glutamic acid, a key intermediate in the synthesis of folic acid and a significant metabolite in folate pathways.^{[1][2]} This document details its chemical structure, physicochemical properties, synthesis protocols, and analytical data, tailored for a scientific audience.

Chemical Structure and Properties

p-Aminobenzoyl-L-glutamic acid is a dipeptide formed from the condensation of p-aminobenzoic acid and L-glutamic acid.^{[2][3]} Its structure features a central glutamic acid moiety linked via an amide bond to a p-aminobenzoyl group.

Molecular Structure:

Caption: Chemical structure of p-aminobenzoyl glutamic acid.

Physicochemical Data:

Property	Value	Reference
IUPAC Name	(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid	[3][4]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₅	[4][5][6]
Molecular Weight	266.25 g/mol	[4][5][6]
CAS Number	4271-30-1	[5][6]
Appearance	Light Tan Waxy Solid	[2]
Canonical SMILES	C1=CC(=CC=C1C(=O)N--INVALID-LINK--C(=O)O)N	[3][4]
InChI Key	GADGMZDHLQLZRI-VIFPVBQESA-N	[3][4]

Experimental Protocols: Synthesis

Several synthetic routes for p-aminobenzoyl glutamic acid have been established, primarily involving the acylation of L-glutamic acid followed by the reduction of a nitro group. Below are detailed methodologies for common synthesis pathways.

Method 1: Reduction of N-p-nitrobenzoyl-L-glutamic acid with Pd/C and Ammonium Formate[2][5]

This procedure involves the catalytic reduction of the nitro group of N-p-nitrobenzoyl-L-glutamic acid.

Experimental Workflow:



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Caption: Workflow for the synthesis via catalytic reduction.

Protocol:

- Dissolution: In a reaction vessel, dissolve 27.23 g (0.1 mol) of N-p-nitrobenzoyl-L-glutamic acid in 118 g of methanol with stirring until complete dissolution.[\[2\]](#)[\[5\]](#)
- Catalyst Addition: Add 0.59 g of 10% Pd/C catalyst to the solution.[\[2\]](#)[\[5\]](#)
- Reduction: Slowly add 18.92 g (0.3 mol) of ammonium formate. The reaction mixture is then stirred at room temperature for 30 minutes.[\[2\]](#)[\[5\]](#)
- Catalyst Recovery: After the reaction is complete, the Pd/C catalyst is recovered by filtration.[\[2\]](#)[\[5\]](#)
- Precipitation: The pH of the filtrate is adjusted to 3 with hydrochloric acid in methanol. The solution is left to stand for 30 minutes to allow for the precipitation of crystals.[\[2\]](#)[\[5\]](#)
- Purification: The precipitated crystals are filtered, washed with a small amount of methanol, and then dried to yield N-(**4-aminobenzoyl**)-L-glutamic acid.[\[2\]](#)[\[5\]](#)

This method reportedly achieves a purity of 99.88% by HPLC and a yield of 96.58%.[\[2\]](#)[\[5\]](#)

Method 2: Synthesis from p-Nitrobenzoic Acid[\[7\]](#)

This patented method begins with p-nitrobenzoic acid and proceeds through an acyl chlorination and condensation before the final reduction.

Protocol:

- Acyl Chlorination: p-Nitrobenzoic acid (16.7g, 0.1 mol) is reacted with oxalyl chloride (25.4g, 0.2 mol) in a mixed solvent of tetrahydrofuran (55mL) and DMF (5mL) at 55°C to form p-nitrobenzoyl chloride.[\[7\]](#)
- Condensation: The resulting p-nitrobenzoyl chloride is then subjected to a condensation reaction with sodium glutamate to produce N-p-nitrobenzoyl-L-glutamic acid.[\[7\]](#)

- Reduction: The N-p-nitrobenzoyl-L-glutamic acid is reduced using hydrazine hydrate as the reducing agent and ferric chloride hexahydrate as a catalyst to yield the final product.[\[7\]](#)

This process is noted for producing N-p-aminobenzoyl-L-glutamic acid with a purity of $\geq 99.9\%$.
[\[7\]](#)

Analytical Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of p-aminobenzoyl glutamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While full spectral data requires access to specialized databases, typical chemical shifts can be referenced from literature and spectral databases.[\[8\]](#)[\[9\]](#)

Nucleus	Observed Chemical Shifts (δ , ppm)	Solvent
^1H NMR	11.91 (s, 1H), 7.58-7.61 (m, 2H), 6.51-6.53 (m, 2H), 5.82 (s, 2H)	DMSO-d6
^{13}C NMR	Data available in spectral databases.	CDCl_3

Note: The provided ^1H NMR data is for a related compound, 4-Amino-benzoic acid, from a supporting information file and serves as an illustrative example of the type of data available. Specific data for the title compound should be obtained from dedicated spectral databases.[\[10\]](#)

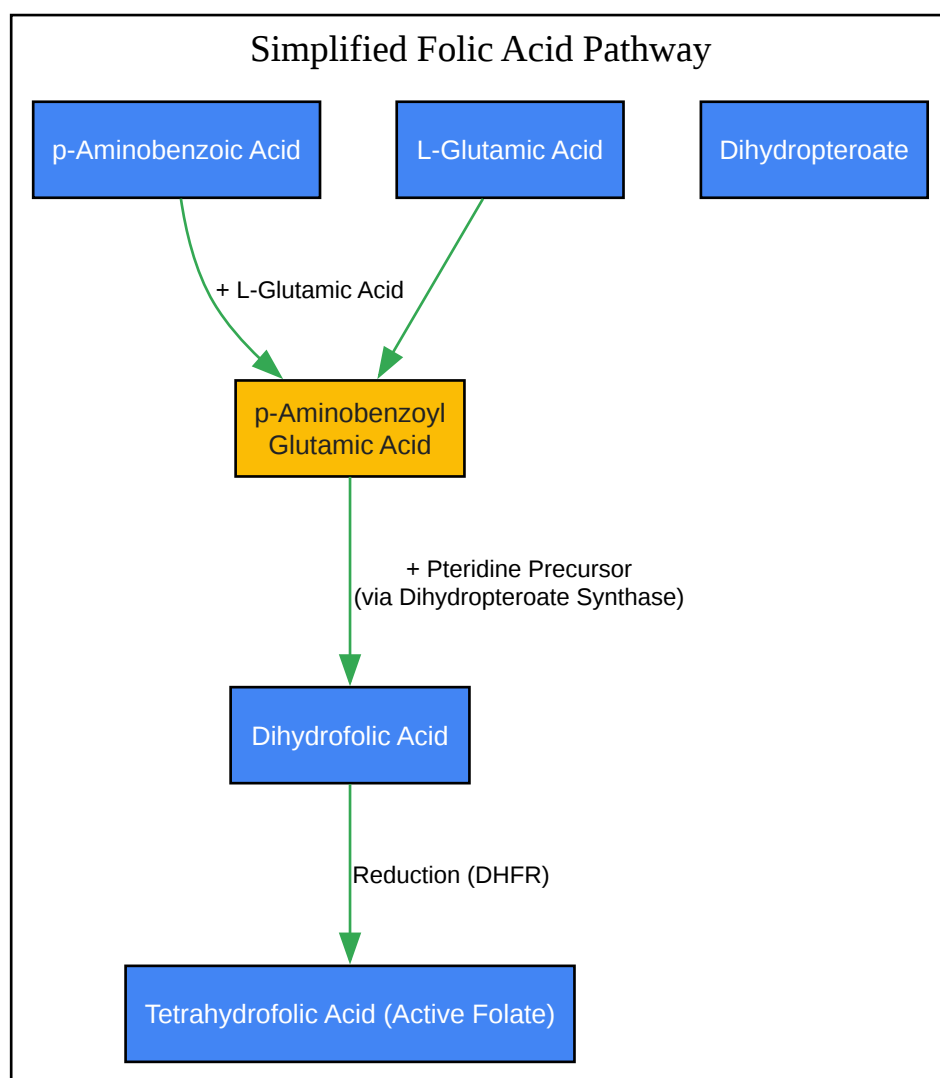
Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H, C=O (amide and carboxylic acid), and aromatic C-H bonds. Spectra are available for reference in databases like SpectraBase.[\[8\]](#)

Role in Biological Pathways

p-Aminobenzoyl glutamic acid is a key component in the biosynthesis of folates. It is an intermediate in the pathway that ultimately leads to the formation of tetrahydrofolate, a vital coenzyme in one-carbon transfer reactions.

Relationship to Folic Acid Synthesis:



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Caption: Role as an intermediate in folic acid synthesis.

In many microorganisms, p-aminobenzoic acid is combined with a pteridine precursor to form dihydropteroate, which is then glutamated to form dihydrofolate. However, p-aminobenzoyl glutamic acid itself can be utilized by certain bacteria possessing the enzyme p-aminobenzoyl-

glutamate hydrolase.[11] It is also recognized as a significant catabolite of folate. Its efficient synthesis is crucial for producing folic acid supplements.[1]

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